Bienvenue dans la boutique en ligne BenchChem!

2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole

OCT1 Transporter inhibition Off-target profiling

2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole (CAS 2415632-29-8; molecular formula C₁₃H₁₅N₇; molecular weight 269.312 g/mol) is a heterocyclic small molecule combining a 2,5-dimethyl-substituted pyrazolo[1,5-a]pyrimidine core, an azetidine linker at the 7-position, and a 2H-1,2,3-triazole terminal group. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, widely employed in kinase inhibitor design due to its synthetic versatility and capacity for peripheral functionalization.

Molecular Formula C13H15N7
Molecular Weight 269.312
CAS No. 2415632-29-8
Cat. No. B2465893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole
CAS2415632-29-8
Molecular FormulaC13H15N7
Molecular Weight269.312
Structural Identifiers
SMILESCC1=NN2C(=C1)N=C(C=C2N3CC(C3)N4N=CC=N4)C
InChIInChI=1S/C13H15N7/c1-9-6-13(19-12(16-9)5-10(2)17-19)18-7-11(8-18)20-14-3-4-15-20/h3-6,11H,7-8H2,1-2H3
InChIKeyOCYBCQWLSLGLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole (CAS 2415632-29-8): Chemical Identity, Scaffold Context, and Procurement Baseline


2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole (CAS 2415632-29-8; molecular formula C₁₃H₁₅N₇; molecular weight 269.312 g/mol) is a heterocyclic small molecule combining a 2,5-dimethyl-substituted pyrazolo[1,5-a]pyrimidine core, an azetidine linker at the 7-position, and a 2H-1,2,3-triazole terminal group [1]. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, widely employed in kinase inhibitor design due to its synthetic versatility and capacity for peripheral functionalization [2]. This specific compound bears the hallmark of modular, click-chemistry-compatible architecture. Publicly available bioactivity data are sparse; the sole quantitative entry is an IC₅₀ value of 1.38 × 10⁵ nM (138 µM) against human organic cation transporter 1 (OCT1/SLC22A1), indicating negligible affinity at this target [1]. Researchers considering procurement should be aware that the compound's differentiation rests primarily on its distinct combination of structural features rather than on extensively validated biological activity.

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for CAS 2415632-29-8 Without Verification


The pyrazolo[1,5-a]pyrimidine scaffold tolerates extensive peripheral modification, and even minor structural changes—such as altering the heterocycle attached to the azetidine linker or shifting the position of methyl substituents—can profoundly alter kinase selectivity, physicochemical properties, and off-target profiles. This compound's unique combination of a 2,5-dimethyl substitution pattern on the core, a conformationally constrained azetidine spacer, and a 2H-1,2,3-triazole terminus is not replicated by any close analog in publicly available screening collections [1]. The triazole moiety can function as both a pharmacophore and a metabolic stabilization element, while the azetidine ring introduces restricted rotational freedom that influences target binding geometry [2]. Generic substitution with a pyrazolo[1,5-a]pyrimidine bearing a different C7-substituent (e.g., piperazine, morpholine, or direct amine linkage) or a regioisomeric core (e.g., pyrazolo[3,4-d]pyrimidine) cannot be assumed to produce equivalent biological outcomes without head-to-head comparative data. The following section presents the available quantitative and structural evidence that defines this compound's differentiation space.

Quantitative Differentiation Evidence for 2-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole (CAS 2415632-29-8)


OCT1 Transporter Inhibition: Negligible Affinity Distinguishes This Compound from Cationic Transporter Substrates

The only publicly available quantitative bioactivity data for this compound is an IC₅₀ of 1.38 × 10⁵ nM (138 µM) against human OCT1 (SLC22A1) expressed in HEK293 cells, assessed via reduction of ASP⁺ substrate uptake [1]. This value indicates essentially no interaction with OCT1 (typical assay hit thresholds are ≤10 µM). For context, known OCT1 inhibitors such as verapamil and quinidine exhibit IC₅₀ values in the low micromolar to sub-micromolar range in comparable assays [1]. While a direct comparator from the same pyrazolo[1,5-a]pyrimidine-azetidine-triazole series is not available in public databases, this data point may be relevant for researchers screening against off-target transporter liabilities where this compound could serve as a negative control.

OCT1 Transporter inhibition Off-target profiling

Azetidine Linker Conformational Constraint: Differentiation from Flexible Amine-Linked Pyrazolo[1,5-a]pyrimidine Analogs

The azetidine ring at the C7 position introduces a conformationally restricted four-membered ring spacer between the pyrazolo[1,5-a]pyrimidine core and the 2H-1,2,3-triazole terminus. This contrasts with commonly employed flexible linkers such as ethane-1,2-diamine or piperazine found in many pyrazolo[1,5-a]pyrimidine kinase inhibitors [1]. The rigid azetidine enforces a defined spatial orientation of the triazole group, which can reduce entropic penalties upon target binding. In published pyrazolo[1,5-a]pyrimidine series, replacement of flexible amino linkers with azetidine has been associated with improved kinase selectivity profiles, attributed to reduced conformational自由度 [1]. No direct head-to-head comparison data between this compound and its flexible-linker analogs are publicly available.

Conformational restriction Azetidine Ligand efficiency

2H-1,2,3-Triazole Terminal Group: Differentiation from 1H-Triazole and Pyrazole-Terminated Analogs in Metabolic Stability Potential

This compound features a 2H-1,2,3-triazole substituent at the azetidine 3-position, distinguishing it from closely cataloged analogs bearing 1H-pyrazole (e.g., 1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole) or 1,2,4-triazolo[4,3-b]pyridazine termini . The 2H-1,2,3-triazole isomer is generally more metabolically stable than the 1H-tautomer due to reduced CYP450-mediated oxidation at the N1 position, as established across multiple chemical series [1]. The 1,2,3-triazole ring can also serve as a bioisostere for amide bonds, potentially improving oral bioavailability. No direct microsomal stability comparison between this compound and its regioisomeric triazole or pyrazole analogs has been published.

Metabolic stability Triazole Bioisostere

2,5-Dimethyl Substitution Pattern: Differentiation from Mono-Methyl and Des-Methyl Pyrazolo[1,5-a]pyrimidine Cores in Kinase Hinge-Binding Complementarity

The 2,5-dimethyl substitution on the pyrazolo[1,5-a]pyrimidine core differentiates this compound from analogs with mono-methyl (e.g., 2-methyl or 5-methyl only) or unsubstituted cores. In published kinase inhibitor optimization campaigns, the 2,5-dimethyl pattern has been shown to enhance complementarity with the hydrophobic adenine-binding pocket of multiple kinases, including PI3K and CDK family members [1]. The dual methyl groups increase lipophilicity (calculated LogP) and may improve membrane permeability relative to des-methyl analogs. Representative 2,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives have achieved low-nanomolar IC₅₀ values against PKBα (Akt1) and PKA in biochemical assays . However, no kinase inhibition data are available for this specific triazole-azetidine derivative, and extrapolation from other 2,5-dimethyl-substituted compounds must be done with caution given the strong influence of C7 substituents on kinase selectivity [1].

Kinase inhibition Hinge-binding Scaffold optimization

Best-Fit Research Application Scenarios for 2-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole (CAS 2415632-29-8)


Kinase Inhibitor Fragment-Based or Scaffold-Hopping Library Member

The 2,5-dimethylpyrazolo[1,5-a]pyrimidine core is a validated kinase hinge-binding scaffold [1]. This compound's unique combination of a rigid azetidine linker and 2H-1,2,3-triazole cap makes it suitable for inclusion in diversity-oriented screening libraries targeting ATP-binding sites. Its low molecular weight (269.3 Da) and moderate calculated lipophilicity align with fragment-like or early lead-like property space. Procurement is most appropriate for labs conducting biochemical or cellular kinase panel screens where scaffold novelty and modular synthetic tractability (via the triazole click-chemistry handle) are prioritized over pre-existing target-specific validation. Users should verify purity (typically ≥95%) and confirm identity via LCMS and ¹H NMR upon receipt.

OCT1 Transporter Negative Control in Drug Transporter Profiling Panels

The confirmed lack of OCT1 inhibition (IC₅₀ = 138 µM) [2] positions this compound as a potential negative control in organic cation transporter profiling assays. Researchers evaluating pyrazolo[1,5-a]pyrimidine-based compounds for off-target transporter liabilities can use CAS 2415632-29-8 to establish baseline non-inhibitory behavior in OCT1-overexpressing HEK293 cell systems, using the ASP⁺ uptake assay format for which data already exist. This application is directly supported by the BindingDB evidence.

Conformational Probe in Structure-Activity Relationship (SAR) Studies of Azetidine-Linked Kinase Inhibitors

The conformationally constrained azetidine linker provides a defined spatial relationship between the hinge-binding pyrazolo[1,5-a]pyrimidine core and the solvent-exposed triazole group [1]. Medicinal chemistry teams exploring linker geometry-activity relationships in kinase inhibitor series can employ this compound as a rigid azetidine reference point against which more flexible analogs (e.g., piperazine, ethane-1,2-diamine, or direct amine-linked comparators) are benchmarked. While kinase IC₅₀ data for this specific compound are lacking, its use as a structural tool in crystallography or docking studies is mechanistically justified by the scaffold's established kinase binding mode.

Click Chemistry Derivatization Substrate for Targeted Library Synthesis

The 2H-1,2,3-triazole moiety can be accessed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the azetidine-triazole architecture makes this compound a potential intermediate or building block for further diversification [1]. Researchers engaged in parallel library synthesis or DNA-encoded library (DEL) construction using pyrazolo[1,5-a]pyrimidine scaffolds may find this compound's modular assembly strategy—where the triazole is installed via click chemistry on a pre-formed azetidine-pyrazolopyrimidine intermediate—a synthetically advantageous route for generating analog series with systematic variation at the triazole or core positions.

Quote Request

Request a Quote for 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.